O-[2-(4-Phenoxyphenoxy)cyclohexyl] ethylcarbamothioate
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Overview
Description
O-[2-(4-Phenoxyphenoxy)cyclohexyl] ethylcarbamothioate is a chemical compound known for its unique structure and properties It is characterized by the presence of phenoxy groups attached to a cyclohexyl ring, which is further linked to an ethylcarbamothioate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-[2-(4-Phenoxyphenoxy)cyclohexyl] ethylcarbamothioate typically involves multiple steps, starting with the preparation of the phenoxyphenoxycyclohexane intermediate. This intermediate is then reacted with ethyl isothiocyanate under controlled conditions to form the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may also include purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
O-[2-(4-Phenoxyphenoxy)cyclohexyl] ethylcarbamothioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbamothioate group to a thiol or other reduced forms.
Substitution: The phenoxy groups can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or alkoxides can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of phenoxy derivatives.
Scientific Research Applications
O-[2-(4-Phenoxyphenoxy)cyclohexyl] ethylcarbamothioate has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of O-[2-(4-Phenoxyphenoxy)cyclohexyl] ethylcarbamothioate involves its interaction with specific molecular targets. The phenoxy groups may interact with enzymes or receptors, modulating their activity. The ethylcarbamothioate moiety can also participate in biochemical pathways, affecting cellular functions. Detailed studies are required to fully elucidate the molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- O-[2-(4-Phenoxyphenoxy)cyclohexyl] N-ethylcarbamothioate
- O-[2-(4-Phenoxyphenoxy)cyclohexyl] methylcarbamothioate
Uniqueness
O-[2-(4-Phenoxyphenoxy)cyclohexyl] ethylcarbamothioate is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for various applications.
Properties
CAS No. |
63066-84-2 |
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Molecular Formula |
C21H25NO3S |
Molecular Weight |
371.5 g/mol |
IUPAC Name |
O-[2-(4-phenoxyphenoxy)cyclohexyl] N-ethylcarbamothioate |
InChI |
InChI=1S/C21H25NO3S/c1-2-22-21(26)25-20-11-7-6-10-19(20)24-18-14-12-17(13-15-18)23-16-8-4-3-5-9-16/h3-5,8-9,12-15,19-20H,2,6-7,10-11H2,1H3,(H,22,26) |
InChI Key |
ZUWUSAIOUHJKKE-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=S)OC1CCCCC1OC2=CC=C(C=C2)OC3=CC=CC=C3 |
Origin of Product |
United States |
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